4-Hydrazino-3-nitropyridine
Overview
Description
4-Hydrazino-3-nitropyridine is a heterocyclic organic compound with the molecular formula C5H6N4O2. It is characterized by the presence of a hydrazino group (-NH-NH2) and a nitro group (-NO2) attached to a pyridine ring. This compound is often used as an intermediate in organic synthesis and is valuable in the preparation of various organometallic complexes and bioactive molecules .
Scientific Research Applications
4-Hydrazino-3-nitropyridine has several applications in scientific research:
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that hydrazinopyridines, a class of compounds to which 4-hydrazino-3-nitropyridine belongs, have been actively investigated as precursors in the synthesis of products having biological activity .
Mode of Action
The presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures . This characteristic is of interest, particularly in the creation of effective chemical pharmaceutical products and pesticides .
Biochemical Pathways
Products obtained on the basis of hydrazinopyridines have been found to have anti-inflammatory, antiulcer, and other types of activity .
Result of Action
It is known that hydrazinopyridines and their derivatives have been recommended as herbicides, plant growth regulators, and fungicides .
Biochemical Analysis
Biochemical Properties
4-Hydrazino-3-nitropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, this compound can act as an inhibitor of certain oxidoreductases, thereby affecting the redox balance within cells. Additionally, it may form complexes with metal ions, influencing the activity of metalloenzymes. These interactions highlight the compound’s potential as a modulator of enzymatic functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns and impact cellular metabolism. For example, it may induce the expression of genes involved in antioxidant defenses, thereby enhancing the cell’s ability to cope with oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific enzyme active sites, leading to inhibition or activation of enzymatic activity. This binding can result in conformational changes in the enzyme structure, affecting its function. Additionally, this compound may interact with DNA, influencing gene expression by modulating transcription factor binding or chromatin structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it may degrade over extended periods, leading to a reduction in its biological activity. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant defenses and improved metabolic function. At high doses, this compound can induce toxic effects, including oxidative damage, inflammation, and disruption of cellular homeostasis. These adverse effects highlight the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to nitrogen metabolism. It interacts with enzymes such as aminotransferases and dehydrogenases, influencing the flux of nitrogen-containing metabolites. Additionally, the compound may affect the levels of key metabolites, such as amino acids and nucleotides, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, accumulating in specific cellular compartments. This localization is crucial for its biological activity, as it allows this compound to interact with target biomolecules effectively .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which are essential for its function. The compound may be directed to specific organelles, such as mitochondria or the nucleus, through targeting signals or post-translational modifications. This localization enables this compound to exert its effects on mitochondrial function, gene expression, and other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydrazino-3-nitropyridine can be synthesized through several methods, primarily involving the substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. One effective method is the reaction of halopyridines with hydrazine hydrate in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran, dimethylformamide, or methylene chloride. The reaction is typically carried out at temperatures ranging from 0 to 150°C, depending on the structure of the initial halogen-substituted pyridine .
Industrial Production Methods: Industrial production of this compound often involves the nucleophilic substitution of halogen atoms in pyridines with hydrazine hydrate. This method is preferred due to its efficiency and the relatively mild reaction conditions required .
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazino-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Azo compounds.
Reduction: Aminopyridines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Comparison with Similar Compounds
- 2-Hydrazinopyridine
- 3-Hydrazinopyridine
- 4-Hydrazinopyridine
Comparison: 4-Hydrazino-3-nitropyridine is unique due to the presence of both a hydrazino group and a nitro group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to other hydrazinopyridines, which may only have a hydrazino group.
Properties
IUPAC Name |
(3-nitropyridin-4-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-8-4-1-2-7-3-5(4)9(10)11/h1-3H,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMWVURSDQRNDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1NN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400818 | |
Record name | 4-Hydrazino-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33544-42-2 | |
Record name | 4-Hydrazino-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-hydrazino-3-nitropyridine in the synthesis described in the research paper?
A1: this compound acts as a binucleophile, reacting with α,β-unsaturated β-aminonitriles (compound 1 in the paper) to form hydrazones of β-keto acids (compound 3 in the paper) []. This reaction is driven by the nucleophilic character of the hydrazine moiety and the electrophilic nature of the carbonyl group in the α,β-unsaturated β-aminonitrile.
Q2: What happens to the hydrazone intermediate formed from this compound?
A2: The hydrazone intermediate (compound 3) undergoes a base-catalyzed cyclization []. This intramolecular reaction involves the nucleophilic attack of the nitrogen atom in the pyridine ring onto the electrophilic carbon of the nitrile group, ultimately forming the pyrazolo[3,2-c]pyrido[4,3-e][1,2,4]triazine-5-oxide ring system (compound 8).
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